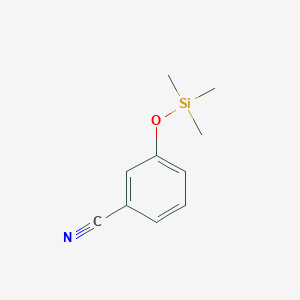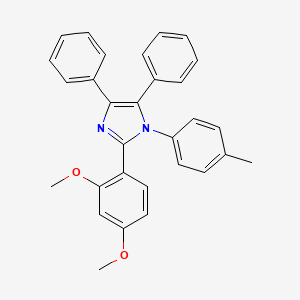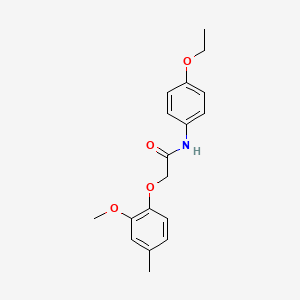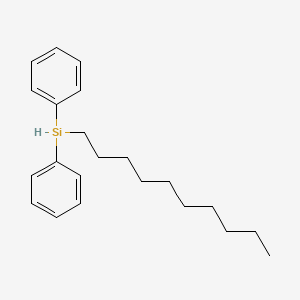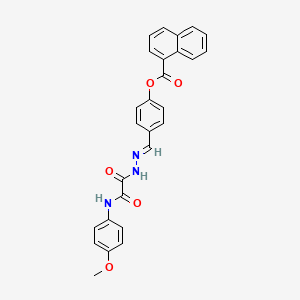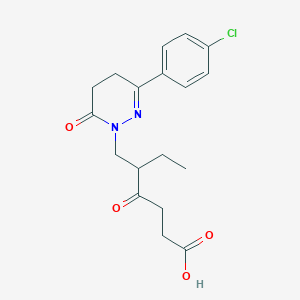
3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone est un composé organique appartenant à la classe des isoindolinones. Les isoindolinones sont connues pour leurs diverses activités biologiques et sont souvent utilisées en chimie médicinale pour le développement de produits pharmaceutiques. Ce composé, en particulier, présente un groupe 4-chlorophényle et un groupe méthoxy attaché au noyau isoindolinone, ce qui peut contribuer à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone implique généralement la réaction du 4-chlorobenzaldéhyde avec un précurseur isoindolinone substitué par un méthoxy approprié. Une méthode courante comprend l'utilisation d'un réactif de Grignard, où le chlorure de 4-chlorobenzylmagnésium réagit avec le précurseur isoindolinone dans des conditions contrôlées pour former le produit souhaité. La réaction est généralement effectuée dans un solvant anhydre tel que le tétrahydrofurane (THF) à basse température pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de la 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone peut impliquer des réactions par lots à grande échelle utilisant des voies de synthèse similaires. Le processus est optimisé pour la mise à l'échelle, la rentabilité et la sécurité environnementale. Les catalyseurs et les solvants sont soigneusement choisis pour maximiser le rendement et minimiser les déchets. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour former une amine secondaire ou un alcool.
Substitution : L'atome de chlore sur le cycle phényle peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Oxydation : Formation de la 3-(4-chlorophényl)-3-formyl-1-isoindolinone ou de la 3-(4-chlorophényl)-3-carboxy-1-isoindolinone.
Réduction : Formation de la 3-(4-chlorophényl)-3-hydroxy-1-isoindolinone.
Substitution : Formation de diverses isoindolinones substituées en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier dans le traitement des troubles neurologiques et de l'inflammation.
Industrie : Utilisée dans le développement de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l'inflammation. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-methoxy-1-isoindolinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Chlorophényl)-3-hydroxy-1-isoindolinone : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe méthoxy.
3-(4-Chlorophényl)-3-formyl-1-isoindolinone : Contient un groupe formyle au lieu d'un groupe méthoxy.
3-(4-Chlorophényl)-3-carboxy-1-isoindolinone : Présente un groupe carboxy au lieu d'un groupe méthoxy.
Unicité
La 3-(4-Chlorophényl)-3-méthoxy-1-isoindolinone est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe méthoxy peut améliorer la lipophilie du composé, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires. Cette caractéristique structurelle peut également affecter la pharmacocinétique et la pharmacodynamique du composé, ce qui en fait un candidat précieux pour des recherches et un développement supplémentaires.
Propriétés
Numéro CAS |
730-77-8 |
|---|---|
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-19-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,17,18) |
Clé InChI |
UDOFLZXMYNIXSO-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



